molecular formula C26H27N5O2S2 B11653474 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 361996-74-9

9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11653474
CAS No.: 361996-74-9
M. Wt: 505.7 g/mol
InChI Key: CNLGHFTWBXQFRL-PGMHBOJBSA-N
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Description

“9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones. This compound is characterized by its unique structure, which includes a piperazine ring, a thiazolidinone moiety, and a pyridopyrimidinone core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic synthesis. The process may start with the preparation of the pyridopyrimidinone core, followed by the introduction of the piperazine and thiazolidinone groups through various coupling reactions. Common reagents used in these steps include bases, acids, and coupling agents such as EDC or DCC.

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of “9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: The compound may interact with cell surface receptors, altering signal transduction pathways.

    DNA Intercalation: The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” include other pyridopyrimidinones, thiazolidinones, and piperazine derivatives. Examples include:

  • 2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of “this compound” lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity

Properties

CAS No.

361996-74-9

Molecular Formula

C26H27N5O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O2S2/c1-17-8-7-11-30-22(17)27-23(29-14-12-28(3)13-15-29)20(24(30)32)16-21-25(33)31(26(34)35-21)18(2)19-9-5-4-6-10-19/h4-11,16,18H,12-15H2,1-3H3/b21-16-

InChI Key

CNLGHFTWBXQFRL-PGMHBOJBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCN(CC5)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)N5CCN(CC5)C

Origin of Product

United States

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